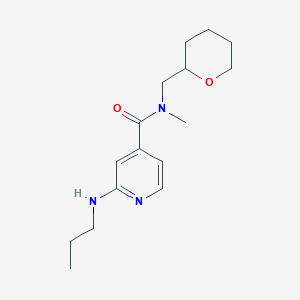![molecular formula C11H13F2N3O2 B7554951 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, also known as DFB, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties. DFB is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Mechanism of Action
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is a potent inhibitor of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide disrupts these processes, leading to cell death in cancer cells and inhibition of viral replication.
Biochemical and Physiological Effects:
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. However, the exact biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, as well as its potential applications in other diseases beyond cancer and viral infections. Finally, the development of more efficient and cost-effective synthesis methods for 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could make it more accessible to researchers and accelerate its development as a therapeutic agent.
Synthesis Methods
The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide involves the reaction of 2,4-difluorobenzaldehyde with 1,4-diaminobutane in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been optimized in recent years, resulting in higher yields and purity.
Scientific Research Applications
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This suggests that 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could be a valuable tool in the fight against viral infections.
properties
IUPAC Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c12-7-2-1-6(8(13)3-7)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUFTUSQBQRLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
